![molecular formula C13H17Cl2N3S B3001423 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216829-51-4](/img/structure/B3001423.png)

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

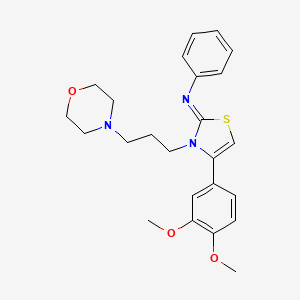

The compound 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a derivative of benzo[d]thiazole, which is a heterocyclic compound that has been extensively studied for its potential pharmacological properties. The molecular structure of this compound includes a benzothiazole nucleus linked to a 4-methylpiperazine group, a common structural motif found in ligands that exhibit affinity for serotonergic receptors .

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives often involves the cyclization of thioamide with chloroacetoacetate, as demonstrated in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which achieved a yield above 60% . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes could be inferred, suggesting a multi-step process that includes the formation of the thiazole ring followed by functionalization with the appropriate chloro and piperazine substituents.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a closely related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (5CMOT), have been calculated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods . The study identified three staggered stable conformers and provided complete assignments of vibrational modes. The theoretical results showed excellent agreement with experimental values, indicating that the computational methods used are reliable for predicting the molecular structure of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives can be inferred from the calculated HOMO and LUMO energies, which indicate the potential for charge transfer within the molecule . This suggests that the compound may participate in various chemical reactions, particularly those involving electrophilic or nucleophilic attack at positions activated by the substituents on the benzothiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can be characterized by their vibrational spectra, as seen in the FT-IR analysis of a similar compound, 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (CEOT) . The study provided detailed information on the molecular geometry, atomic charges, dipole moment, rotational constants, and several thermodynamic parameters. The small energy gap between the HOMO and LUMO of CEOT suggests that the compound is relatively stable, which could be a characteristic shared by this compound .

Scientific Research Applications

Molecular Structure and Vibrational Spectra

- Research has been conducted on the molecular geometry and vibrational frequencies of a closely related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (abbreviated as 5CMOT). This study utilized Hartree-Fock and Density Functional Theory methods, revealing three staggered stable conformers and providing insights into the molecular structure and vibrational modes of such compounds (Taşal & Kumalar, 2010).

Cardioprotective Activity

- A derivative of this compound, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, has demonstrated cardioprotective effects in vitro. This compound showed promising results in delaying constrictor responses of isolated rings of the thoracic rat aorta, suggesting potential in cardiovascular research (Drapak et al., 2019).

Corrosion Inhibition

- Thiazole derivatives, including those similar in structure to 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, have been studied as corrosion inhibitors. Specifically, their efficacy in protecting oil-well tubular steel in hydrochloric acid solutions has been investigated, revealing significant corrosion inhibition efficiency (Yadav, Sharma, & Kumar, 2015).

Building Blocks in Drug Discovery

- The benzo[d]thiazole moiety, a component of the compound , is widely used in synthetic and medicinal chemistry. A pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been described, underlining the versatility and potential of such compounds as building blocks in drug discovery (Durcik et al., 2020).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

One study suggests that a related compound, olanzapine, exhibits decent pharmacokinetic properties and is suitable for use in vivo .

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular level .

Action Environment

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s action, efficacy, and stability might be influenced by the solvent environment.

properties

IUPAC Name |

5-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3S.ClH/c1-9-10(14)3-4-11-12(9)15-13(18-11)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKYUCFONSNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)

![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)

![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)

![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)